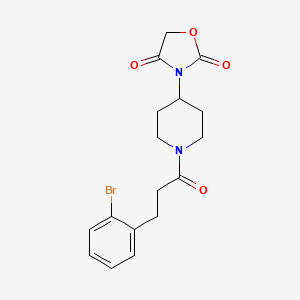

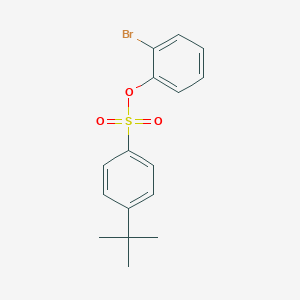

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

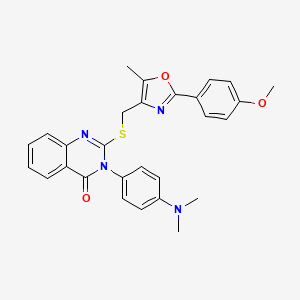

“3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H19BrN2O4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a bromophenyl group and an oxazolidine-2,4-dione group.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” are not detailed in the available data. The compound has a molecular weight of 395.253.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications :

- Oxazolidines and thiazolidines, similar to the compound , have been synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups. This synthesis pathway is significant in the production of various biologically active compounds, including Mannich bases and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Electrooxidative Methods in Synthesis :

- Novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives have been synthesized using electrooxidative methods. This process highlights the potential for creating complex organic molecules, possibly including the target compound, using advanced synthetic techniques (Okimoto et al., 2012).

Antimicrobial Activities :

- Compounds related to the target chemical, specifically 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Prakash et al., 2010).

Agricultural Fungicides :

- Famoxadone, a compound related to 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, is a new agricultural fungicide effective against various plant pathogens. This indicates potential applications in agriculture for protecting crops against fungal diseases (Sternberg et al., 2001).

Polymer Science :

- The target compound's class has been involved in polymer science, specifically in the synthesis of novel polyureas with applications in various industries. This indicates a potential application in the development of new materials (Mallakpour & Rafiee, 2003).

Improved Glucose Tolerance :

- Oxazolidinediones, including compounds similar to the one , have been found to improve glucose tolerance in animal models without inducing hypoglycemia. This suggests potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).

Anticancer Activity :

- Thiazolidine-2,4-dione derivatives, which are structurally similar to the target compound, have shown promising results in inhibiting the topoisomerase-I enzyme, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).

Carbon Dioxide Utilization :

- The synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide highlights an eco-friendly approach to producing these compounds, potentially including the target molecule (Zhang et al., 2015).

Enantioselective Synthesis of Alkaloids :

- Research into enantioselective synthesis of alkaloids using related oxazolidine derivatives suggests potential applications in producing bioactive compounds, including pharmaceuticals (Amat et al., 2003).

Zukünftige Richtungen

The future directions for research on “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential for future research in this field.

Eigenschaften

IUPAC Name |

3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQDWBWXRNFCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)

![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)